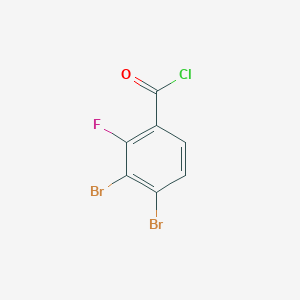

3,4-Dibromo-2-fluorobenzoyl chloride

Description

Historical Context of Halogenated Benzoyl Chlorides

The development of halogenated benzoyl chlorides represents a significant evolution in organic synthesis methodologies, with historical foundations dating back to early investigations of aromatic halogenation reactions. Benzoyl chloride itself was first prepared through the treatment of benzaldehyde with chlorine, establishing the fundamental synthetic approach that would later be adapted for more complex halogenated derivatives. Early methods for benzoyl chloride production involved the chlorination of benzyl alcohol, providing insight into the various pathways available for introducing halogen substituents into aromatic systems.

The systematic study of halogenated aromatic compounds gained momentum through pioneering work on decarboxylative halogenation reactions, particularly the Hunsdiecker-Borodin reaction, which demonstrated the feasibility of introducing halogens into aromatic systems through controlled chemical transformations. Historical investigations by Pope and Wood revealed important principles of halogenation selectivity when they attempted to synthesize dibromophenol from hydroxybenzoic acids but instead obtained tribromophenol as the major product, illustrating the challenges and opportunities in controlling halogenation patterns.

The evolution of synthetic methodologies for polyhalogenated benzoyl chlorides has been significantly influenced by advances in understanding radical halogenation mechanisms and electrophilic aromatic substitution patterns. Research has demonstrated that after extensive electrophilic halogenation, carboxyphenol substrates can undergo additional halogenation at positions adjacent to carboxyl groups, followed by decarboxylation processes. These mechanistic insights have guided the development of modern synthetic strategies for preparing complex halogenated benzoyl chlorides like 3,4-Dibromo-2-fluorobenzoyl chloride.

Contemporary synthetic approaches benefit from improved understanding of reaction selectivity and the ability to control halogenation patterns through careful selection of reaction conditions, catalysts, and protecting group strategies. The development of alternative halogenating reagents and catalytic systems has expanded the toolkit available for preparing polyhalogenated aromatic compounds, enabling access to previously challenging substitution patterns. Industrial applications have driven further refinements in synthetic methodology, with emphasis on optimizing yield, purity, and cost-effectiveness while minimizing environmental impact through improved process design and waste reduction strategies.

Significance of Positional Isomerism in Polyhalogenated Aromatic Compounds

Positional isomerism in polyhalogenated aromatic compounds represents a fundamental aspect of structural chemistry that profoundly influences both physical properties and chemical reactivity patterns. The specific arrangement of halogen substituents on aromatic rings creates distinct electronic environments that affect molecular stability, intermolecular interactions, and reaction mechanisms. Research on fluorinated benzamides has revealed that different substitution patterns can lead to dramatically different crystal structures and hydrogen bonding networks, demonstrating the critical importance of positional relationships in determining solid-state properties.

Advanced analytical techniques have been developed specifically to discriminate between aromatic positional isomers, highlighting the practical importance of understanding these structural relationships. Chemical ionization tandem mass spectrometry using specialized reagent gases has proven effective for distinguishing between meta, ortho, and para isomers of complex halogenated compounds. Studies on methylbuphedrone and methoxybuphedrone isomers have shown that different positional arrangements produce characteristic fragmentation patterns that enable reliable identification and quantification of individual isomers.

The electronic effects of halogen positioning create distinct reactivity profiles that influence synthetic utility and biological activity. Electron-withdrawing halogens positioned at different locations on aromatic rings produce varying degrees of activation or deactivation toward electrophilic and nucleophilic substitution reactions. Research on dibromo-fluorobenzoic acid derivatives demonstrates that the positioning of bromine and fluorine substituents significantly affects the compound's participation in nucleophilic substitution reactions, esterification processes, and amide formation reactions.

Crystallographic studies of polyhalogenated aromatic compounds reveal that positional isomerism significantly influences intermolecular packing arrangements and hydrogen bonding networks. Analysis of N-(2,4-Difluorophenyl)-2-fluorobenzamide demonstrates that the specific positioning of fluorine atoms creates distinct intramolecular contacts and influences the overall three-dimensional structure. The compound exhibits an interplanar angle of 0.7 degrees between aromatic rings, with the central amide group oriented at specific angles relative to both aromatic systems, forming intramolecular contacts with ortho-fluorine atoms.

The significance of positional isomerism extends to practical applications in materials science and pharmaceutical development, where subtle changes in halogen positioning can dramatically alter biological activity, physical properties, and synthetic accessibility. Understanding these relationships enables rational design of new compounds with desired properties and facilitates the development of improved synthetic strategies for accessing specific isomeric forms. The ability to predict and control the effects of positional isomerism represents a crucial component of modern chemical design and synthesis planning.

Properties

IUPAC Name |

3,4-dibromo-2-fluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Br2ClFO/c8-4-2-1-3(7(10)12)6(11)5(4)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHVHTQWUKHYHAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)Cl)F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Br2ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation of Fluorobenzene Derivatives to Introduce Bromine Substituents

The initial step in preparing 3,4-dibromo-2-fluorobenzoyl chloride involves the selective bromination of fluorobenzene derivatives, often fluorobenzaldehydes or fluorobenzoic acids.

- Starting Material: 4-fluorobenzaldehyde or related fluorinated aromatic compounds.

- Bromination Agents: Traditionally, bromine (Br2) or sodium bromide (NaBr) with oxidants such as sodium hypochlorite (NaOCl) are used.

- Catalysts and Conditions: Acidic conditions (e.g., 35% hydrochloric acid) and ultrasonic irradiation are employed to enhance reaction rates and selectivity.

- Solvents: Dichloromethane (DCM) is commonly used for dissolving the aromatic substrate, while aqueous phases contain bromide salts and acids.

- Dissolve 4-fluorobenzaldehyde in dichloromethane (140-180 mL per mole).

- Prepare an aqueous solution of sodium bromide (1.0-1.03 mol) and 35% hydrochloric acid (90-110 mL).

- Mix the organic and aqueous phases under ultrasonic irradiation at 20-25 °C.

- Slowly add sodium hypochlorite solution (8-10% concentration, about 1.01-1.04 mol) over 1 hour.

- Continue ultrasonic treatment and stirring, then allow the mixture to stand.

- Separate phases, wash the organic layer to neutrality, dry, and evaporate solvent.

- Purify the crude product by bulk melting crystallization at approximately 31 °C.

This method yields 3-bromo-4-fluorobenzaldehyde, a key intermediate for further bromination to achieve the dibromo substitution pattern.

Conversion of Dibromo-Fluorobenzaldehyde or Dibromo-Fluorobenzoic Acid to Acid Chloride

Once the dibromo-fluoro-substituted aromatic aldehyde or acid is obtained, it is converted to the corresponding benzoyl chloride derivative.

- Reagents: Oxalyl chloride (COCl)2 is the reagent of choice for converting benzoic acids to benzoyl chlorides.

- Catalysts: A catalytic amount of N,N-dimethylformamide (DMF) is often added to activate oxalyl chloride and facilitate the reaction.

- Solvent: Dichloromethane is used as the reaction medium.

- Conditions: The reaction is typically carried out at low temperature (0 °C) initially, followed by stirring at room temperature for several hours (e.g., 4 hours).

| Step | Reagents/Conditions | Notes |

|---|---|---|

| 1 | Suspend 3,4-dibromo-2-fluorobenzoic acid in DCM (15 mL per gram) | Keep at 0 °C initially |

| 2 | Add oxalyl chloride dropwise (approx. 1.2 equiv.) | Slow addition over 2 minutes |

| 3 | Add 2 drops of DMF as catalyst | Enhances reaction rate |

| 4 | Stir at room temperature for 4 hours | Complete conversion to acid chloride |

| 5 | Remove solvent under reduced pressure | Obtain crude 3,4-dibromo-2-fluorobenzoyl chloride |

The crude acid chloride is typically used immediately without further purification due to its reactivity and potential instability.

Summary Table of Preparation Methods

Research Findings and Considerations

Selectivity and Safety: The ultrasonic-assisted bromination with sodium bromide and sodium hypochlorite avoids the direct use of elemental bromine, reducing toxicity and environmental hazards.

Reaction Efficiency: The use of DMF as a catalyst in the acid chloride formation step significantly improves reaction rates and completeness at mild temperatures.

Purification: Bulk melting crystallization post-bromination and immediate use of crude acid chloride minimize degradation and handling issues.

Industrial Feasibility: The alternative method using trichloromethyl aromatic compounds and acid anhydrides offers a solvent-free, high-yielding process suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-2-fluorobenzoyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield an amide, while reacting with an alcohol would produce an ester .

Scientific Research Applications

3,4-Dibromo-2-fluorobenzoyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is utilized in the modification of biomolecules for studying biological processes.

Medicine: It serves as a precursor in the synthesis of drugs and diagnostic agents.

Industry: The compound is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,4-Dibromo-2-fluorobenzoyl chloride involves its high reactivity towards nucleophiles. The compound readily reacts with nucleophilic sites on biomolecules or other substrates, leading to the formation of covalent bonds. This reactivity is exploited in various applications, such as drug synthesis and biomolecule modification .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 3,4-dibromo-2-fluorobenzoyl chloride with three closely related compounds: 3,4-difluorobenzoyl chloride , 3,4-dichlorobenzoyl chloride , and 2-fluoro-3,5-dibromobenzoyl chloride . Key parameters include substituent effects, reactivity, and industrial relevance.

Key Findings:

Halogen Effects : Bromine substituents significantly increase molecular weight and steric hindrance compared to fluorine or chlorine. This reduces solubility in polar solvents but enhances lipophilicity, making brominated derivatives preferable in agrochemical formulations .

Reactivity Hierarchy : The order of carbonyl reactivity follows Br > Cl > F due to differences in electronegativity and leaving-group ability. For example, 3,4-dibromo-2-fluorobenzoyl chloride reacts faster with nucleophiles like amines than its difluoro counterpart .

Positional Isomerism : The 3,4-dibromo-2-fluoro isomer exhibits distinct reactivity compared to the 3,5-dibromo-2-fluoro analog. The latter’s symmetric substitution pattern may improve crystallinity but reduce regioselectivity in further reactions.

Biological Activity

3,4-Dibromo-2-fluorobenzoyl chloride is a halogenated benzoyl chloride compound notable for its high reactivity towards nucleophiles. This compound has garnered attention in various fields including medicinal chemistry, where it serves as an intermediate in the synthesis of biologically active compounds. Understanding its biological activity is essential for elucidating its potential applications in drug development and other scientific research areas.

3,4-Dibromo-2-fluorobenzoyl chloride possesses a unique structure characterized by the presence of two bromine atoms and one fluorine atom. This configuration enhances its reactivity, allowing it to engage in nucleophilic substitution reactions effectively. The mechanism of action typically involves the formation of covalent bonds with nucleophilic sites on biomolecules, which can lead to modifications that alter biological functions.

Biological Activity Overview

The biological activity of 3,4-Dibromo-2-fluorobenzoyl chloride can be categorized into several key areas:

- Antimicrobial Activity : Preliminary studies suggest that compounds derived from 3,4-Dibromo-2-fluorobenzoyl chloride exhibit significant antimicrobial properties. For instance, derivatives have shown moderate to good activity against various strains of bacteria, including both gram-positive and gram-negative species .

- Inhibition of Protein Tyrosine Kinases (PTK) : Research indicates that halophenol derivatives related to this compound can inhibit PTK activity. The structure-activity relationship studies reveal that modifications in halogen substitution can enhance or diminish inhibitory effects on PTK .

Antimicrobial Activity Study

A study evaluated the antibacterial properties of derivatives synthesized from 3,4-Dibromo-2-fluorobenzoyl chloride. The results indicated:

| Compound | MIC (μM) | Zone of Inhibition (mm) | Activity Type |

|---|---|---|---|

| Compound 5d | 0.016 | 35 | High against MRSA |

| Compound 5i | 0.125 | 29 | Moderate against S. aureus |

| Control (Ciprofloxacin) | 1.0 | 30 | Reference |

These findings illustrate the potential of specific derivatives to surpass the efficacy of established antibiotics like ciprofloxacin against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Protein Tyrosine Kinase Inhibition

In another study focusing on halophenols, compounds derived from 3,4-Dibromo-2-fluorobenzoyl chloride were screened for their ability to inhibit PTK:

| Compound | IC50 (μM) | Relative Activity |

|---|---|---|

| Compound 6c | 6.34 | Stronger than genistein |

| Compound 6d | 14.8 | Moderate activity |

These results underscore the importance of halogen positioning and substitution in enhancing biological activity against PTK, suggesting avenues for further drug development targeting cancer therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.